5,6,7,8-Tetrahydroquinazolin-4-amine
Overview
Description
5,6,7,8-Tetrahydroquinazolin-4-amine is a chemical compound with the CAS Number: 200412-97-1 . It has a molecular weight of 149.2 .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroquinazolin-4-amine consists of a total of 40 bond(s). There are 19 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 1 three-membered ring(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amine(s) (aromatic), and 1 Pyrimidine(s) .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry and Medicinal Chemistry .
Summary of the Application
5,6,7,8-Tetrahydroquinazolines have been synthesized using α-aminoamidines and bis-benzylidene cyclohexanones . These compounds have shown high binding affinity towards some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . They may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, these compounds have also shown high inhibition activity against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
Methods of Application or Experimental Procedures
The synthesis of 5,6,7,8-tetrahydroquinazolines involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields .
Results or Outcomes
The synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis . They may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . The high inhibition activity of the synthesized compounds was also predicted against β-glucosidase .
Antibacterial Applications
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry and Medicinal Chemistry .
Summary of the Application
A series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized . These compounds have been screened against nine different Gram-positive and Gram-negative bacterial strains .
Methods of Application or Experimental Procedures
The synthesis of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives involves various spectral techniques .
Results or Outcomes
The results show that quinazoline derivatives containing thiazole ring 2a and 2b exhibit good antibacterial activity amongst the compounds under investigation .
Synthesis of Novel Derivatives
Specific Scientific Field
This application falls under the field of Chemistry and Medicinal Chemistry .
Summary of the Application
α-Aminoamidines are promising reagents for the synthesis of a diverse family of pyrimidine ring derivatives . Here, α-aminoamidines are used for the synthesis of a new series of 5,6,7,8-tetrahydroquinazolines by their reaction with bis-benzylidene cyclohexanones . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .
Methods of Application or Experimental Procedures
The synthesis of a new series of 5,6,7,8-tetrahydroquinazolines involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields .
Results or Outcomes
Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis . They may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Finally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase .
Synthesis of Novel Derivatives
Specific Scientific Field
This application falls under the field of Chemistry and Medicinal Chemistry .
Summary of the Application
α-Aminoamidines are promising reagents for the synthesis of a diverse family of pyrimidine ring derivatives . Here, α-aminoamidines are used for the synthesis of a new series of 5,6,7,8-tetrahydroquinazolines by their reaction with bis-benzylidene cyclohexanones . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .
Methods of Application or Experimental Procedures
The synthesis of a new series of 5,6,7,8-tetrahydroquinazolines involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields .
Results or Outcomes
Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis . They may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Finally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase .
properties
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNNEXWZHCXUOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinazolin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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